molecular formula C17H14N4O4S2 B11048089 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11048089
M. Wt: 402.5 g/mol
InChI Key: RVAJPAURWCSZIA-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure. Let’s break down its components:

    Benzothiazole: This heterocyclic ring system contains both sulfur and nitrogen atoms. It often exhibits interesting biological activities due to its aromatic nature.

    Furan: A five-membered ring containing an oxygen atom, furan is another important heterocycle.

    Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, oxadiazoles are versatile building blocks in organic synthesis.

    Ethoxy group: The ethoxy (C₂H₅O-) moiety contributes to the compound’s lipophilicity and solubility.

Chemical Reactions Analysis

Reactions::

    Oxidation: The benzothiazole and furan rings may undergo oxidation reactions, leading to the formation of corresponding oxides.

    Substitution: The ethoxy group can be substituted by various nucleophiles or electrophiles.

    Sulfenylation: The thiol group in the oxadiazole ring can participate in sulfenylation reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

    Sulfenylation: Thiol reagents (e.g., thiolsulfonates).

Major Products::
  • Oxidation of the benzothiazole ring may yield benzothiazole oxide.
  • Substitution of the ethoxy group can lead to various derivatives.
  • Sulfenylation of the oxadiazole ring forms the corresponding sulfide.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its heterocyclic scaffold.

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Utilizing its unique structure for designing functional materials.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While direct analogs are scarce, comparing it to related heterocycles (e.g., benzothiazoles, furans, and oxadiazoles) highlights its distinct features.

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Properties

Molecular Formula

C17H14N4O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14N4O4S2/c1-2-23-10-5-6-11-13(8-10)27-16(18-11)19-14(22)9-26-17-21-20-15(25-17)12-4-3-7-24-12/h3-8H,2,9H2,1H3,(H,18,19,22)

InChI Key

RVAJPAURWCSZIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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